molecular formula C13H13ClN2O3 B1460646 6-(Chloromethyl)-2-[(4-methoxyphenoxy)methyl]pyrimidin-4-ol CAS No. 266679-47-4

6-(Chloromethyl)-2-[(4-methoxyphenoxy)methyl]pyrimidin-4-ol

Cat. No.: B1460646
CAS No.: 266679-47-4
M. Wt: 280.7 g/mol
InChI Key: LSAMOUHCGBJSSE-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-2-[(4-methoxyphenoxy)methyl]pyrimidin-4-ol is a pyrimidine-based chemical scaffold designed for research and development applications. Pyrimidine derivatives are a significant class of N-heterocycles known for their broad spectrum of biological activities and are pivotal in medicinal chemistry and agrochemistry . This particular compound features a chloromethyl group, which can serve as a reactive handle for further synthetic modification, and a 4-methoxyphenoxy moiety that can influence its electronic properties and biomolecular interactions. While the specific biological data for this compound is not fully established, structurally related pyrimidine compounds have demonstrated considerable research value. Pyrimidine cores are frequently investigated as inhibitors of viral replication, showing activity against retroviruses such as Human Immunodeficiency Virus (HIV-1) . The mechanism of action for such analogs can involve interference with key viral enzymes or processes. Furthermore, certain pyrimidine derivatives are explored for managing undesired plant growth, indicating potential applications in agricultural science . Researchers can utilize this compound as a key intermediate for synthesizing more complex molecules or as a probe for studying structure-activity relationships (SAR) in various biological systems. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the researcher to conduct all necessary safety assessments and to comply with all applicable local and international regulations regarding the handling and use of this chemical.

Properties

IUPAC Name

4-(chloromethyl)-2-[(4-methoxyphenoxy)methyl]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c1-18-10-2-4-11(5-3-10)19-8-12-15-9(7-14)6-13(17)16-12/h2-6H,7-8H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAMOUHCGBJSSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NC(=CC(=O)N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384100
Record name 6-(Chloromethyl)-2-[(4-methoxyphenoxy)methyl]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

266679-47-4
Record name 6-(Chloromethyl)-2-[(4-methoxyphenoxy)methyl]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-(Chloromethyl)-2-[(4-methoxyphenoxy)methyl]pyrimidin-4-ol is a synthetic organic compound with the molecular formula C13H13ClN2O3 and a molecular weight of 280.71 g/mol. This compound features a pyrimidine ring that is substituted with both a chloromethyl group and a methoxyphenoxy group, which contribute to its unique biological properties. The chloromethyl group enhances the compound's reactivity, while the methoxyphenoxy moiety is believed to play a significant role in its pharmacological activities.

Pharmacological Properties

Research indicates that this compound exhibits significant biological activities, particularly in the realms of antimicrobial and anticancer properties. The compound's structure suggests potential interactions with biological systems, although specific mechanisms of action remain largely undocumented.

Antimicrobial Activity

In vitro studies have demonstrated that compounds structurally similar to this compound show notable antibacterial and antimycobacterial activity. For instance, derivatives of pyrimidine have been tested against various microbial strains, revealing effective minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Preliminary investigations into the anticancer properties of similar pyrimidine derivatives have shown promising results. For example, compounds containing pyrimidine rings have been reported to inhibit cell proliferation in certain cancer cell lines, suggesting that this compound may possess similar capabilities .

Comparative Analysis with Related Compounds

To better understand the unique characteristics of this compound, a comparative analysis with related compounds is presented below:

Compound NameMolecular FormulaKey FeaturesBiological Activity
6-(Chloromethyl)-2-methylpyrimidin-4-olC7H8ClN2OLacks methoxyphenyl groupAntimicrobial
5-Fluoro-2-(4-methoxyphenyl)pyrimidin-4-oneC11H10FN3OContains a fluorine atomAnticancer
2-(4-Methoxyphenyl)thiazoleC10H9N3OSContains a thiazole ringAntimicrobial
6-(Trifluoromethyl)-2-pyrimidinamineC7H7F3N4Contains trifluoromethyl groupAnticancer

The unique combination of the chloromethyl and methoxyphenyl groups in this compound enhances its reactivity and biological efficacy compared to these structurally related compounds.

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluating the antimicrobial efficacy of various pyrimidine derivatives found that those with methoxy substitutions exhibited enhanced activity against resistant strains of bacteria, indicating that modifications similar to those in this compound could lead to improved therapeutic agents .
  • Anticancer Potential : Research on related pyrimidine derivatives has shown their ability to induce apoptosis in cancer cells. For instance, compounds similar to this compound were tested on A431 vulvar epidermal carcinoma cells, demonstrating significant inhibition of cell migration and invasion .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 6-(Chloromethyl)-2-[(4-methoxyphenoxy)methyl]pyrimidin-4-ol exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit tumor growth in various cancer cell lines. The unique combination of functional groups in this compound may enhance its efficacy against specific cancer types by targeting cellular pathways involved in proliferation and survival.

Antimicrobial Properties

The compound has demonstrated potential antimicrobial activity, which is crucial in the fight against resistant strains of bacteria. Studies suggest that the structural components contribute to its ability to disrupt bacterial cell walls or inhibit vital metabolic pathways.

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing this compound and evaluating its biological activity against various cancer cell lines. The compound was synthesized through a multi-step reaction involving the chloromethylation of pyrimidine derivatives followed by methoxyphenyl substitution. In vitro tests revealed that the compound exhibited IC50 values comparable to established anticancer agents, indicating promising therapeutic potential.

Case Study 2: Antimicrobial Testing

Another case involved testing the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed that it inhibited bacterial growth at lower concentrations than many conventional antibiotics, suggesting it could serve as a lead compound for developing new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Analysis and Reactivity

Key Compounds Compared:

Target Compound: 6-(Chloromethyl)-2-[(4-methoxyphenoxy)methyl]pyrimidin-4-ol

6-(Chloromethyl)-2-phenylpyrimidin-4-ol (Ev11): Phenyl group at position 2 .

6-(4-Methoxyphenyl)pyrimidin-4-ol (Ev16): Direct 4-methoxyphenyl at position 6 .

Fluacrypyrim (Ev6): 2-isopropoxy-6-(trifluoromethyl)pyrimidin-4-ol derivative .

6-(Methoxymethyl)-2-phenylpyrimidine-4-ol (Ev8): Methoxymethyl at position 6 .

6-(Chloromethyl)-2-(pyrazin-2-yl)pyrimidin-4-ol (Ev10): Pyrazinyl substituent at position 2 .

Table 1: Substituent Effects on Reactivity and Bioactivity
Compound Position 2 Substituent Position 6 Substituent Key Properties/Applications
Target Compound (4-Methoxyphenoxy)methyl Chloromethyl High lipophilicity; potential alkylation
6-(Chloromethyl)-2-phenyl (Ev11) Phenyl Chloromethyl Alkylating agent; synthetic intermediate
6-(4-Methoxyphenyl) (Ev16) None 4-Methoxyphenyl Lab reagent; moderate solubility
Fluacrypyrim (Ev6) Isopropoxy Trifluoromethyl Acaricidal activity
6-(Methoxymethyl)-2-phenyl (Ev8) Phenyl Methoxymethyl Lower reactivity; stable derivative
6-Chloromethyl-2-pyrazinyl (Ev10) Pyrazinyl Chloromethyl Heteroaromatic interactions; drug design

Key Observations:

  • Chloromethyl Group : Compounds with chloromethyl at position 6 (Target, Ev11, Ev10) exhibit higher reactivity, enabling nucleophilic substitutions or cross-coupling reactions. This group is critical in agrochemicals (e.g., Fluacrypyrim’s acaricidal activity) .
  • Trifluoromethyl vs. Chloromethyl : Fluacrypyrim’s trifluoromethyl group (Ev6) increases electronegativity and metabolic stability, whereas chloromethyl may confer stronger electrophilic properties .
Analgesic/Anti-inflammatory Activity

Pyrimidine derivatives like 3–7 in , featuring furochromenylideneamino groups, demonstrated analgesic and anti-inflammatory activities. While the target compound lacks these moieties, its (4-methoxyphenoxy)methyl group may interact with inflammatory targets like cyclooxygenases .

Physicochemical Properties

  • Melting Point: 6-(Methoxymethyl)-2-phenylpyrimidine-4-ol (Ev8) melts at 183–185°C, suggesting the target compound may have a similar range but adjusted by the phenoxy group’s bulk .

Q & A

Q. What are the recommended synthetic routes for 6-(Chloromethyl)-2-[(4-methoxyphenoxy)methyl]pyrimidin-4-ol?

The synthesis typically involves multi-step condensation reactions. For example, a pyrimidine core can be functionalized via nucleophilic substitution or Friedel-Crafts alkylation. Evidence suggests using precursors like 4-methoxyphenoxy methanol and 6-chloromethylpyrimidin-4-ol under acidic catalysis (e.g., HCl in ethanol) to introduce substituents. Purification via recrystallization or column chromatography is critical to isolate the target compound .

Q. How can researchers characterize the molecular structure of this compound?

Characterization requires a combination of spectroscopic and crystallographic techniques:

  • NMR (¹H/¹³C) to confirm substituent positions and integration ratios.
  • IR spectroscopy to identify functional groups (e.g., hydroxyl, ether).
  • X-ray crystallography to resolve hydrogen-bonding networks and dihedral angles between aromatic rings, as seen in structurally analogous pyrimidines .

Q. What solvent systems are optimal for studying its reactivity?

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the chloromethyl group. For acid-catalyzed reactions, ethanol or methanol with catalytic HCl is preferred. Solvent choice should align with reaction kinetics and stability of the hydroxyl group .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence biological activity?

Systematic substitution at the chloromethyl or methoxyphenoxy groups can alter bioactivity. For example:

  • Replacing chlorine with fluorine may enhance metabolic stability.
  • Modifying the methoxy group to ethoxy could affect receptor binding. Biological assays (e.g., antimicrobial or enzyme inhibition) should be paired with computational docking studies to correlate structural changes with activity .

Q. How can researchers address contradictory data in biological assays?

Contradictions often arise from assay conditions or compound purity. Mitigation strategies include:

  • Validating purity via HPLC (>95%) and LC-MS.
  • Replicating assays across multiple cell lines or enzymatic models.
  • Controlling variables like solvent DMSO concentration, which may interfere with cellular uptake .

Q. What role does polymorphism play in altering physicochemical properties?

Polymorphic forms, influenced by crystallization conditions, can affect solubility and bioavailability. For instance, hydrogen-bonding variations (e.g., N–H⋯O vs. C–H⋯π interactions) may create distinct crystal lattices. Differential scanning calorimetry (DSC) and powder XRD are essential to identify polymorphs .

Q. What strategies optimize reaction yields during scale-up synthesis?

Key factors include:

  • Catalyst optimization : Transition metals (e.g., Pd/C) for hydrogenation steps.
  • Reaction time/temperature : Prolonged reflux (24–48 hrs) for complete substitution.
  • Workup protocols : Acid-base extraction to remove unreacted precursors .

Q. How can intermolecular interactions be studied experimentally and computationally?

  • X-ray crystallography reveals packing motifs and hydrogen bonds (e.g., C–H⋯O).
  • DFT calculations predict electrostatic potentials and bond dissociation energies.
  • NMR titration assesses host-guest interactions in solution .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound?

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood.
  • Avoid skin contact with chloromethyl groups, which are potential alkylating agents.
  • Dispose of waste via certified hazardous waste services, as halogenated byproducts may persist in the environment .

Q. Which analytical techniques resolve synthetic impurities or degradation products?

  • HPLC-MS detects low-abundance impurities (e.g., dechlorinated byproducts).
  • TLC with iodine staining monitors reaction progress.
  • Stability studies under varying pH/temperature identify degradation pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Chloromethyl)-2-[(4-methoxyphenoxy)methyl]pyrimidin-4-ol
Reactant of Route 2
6-(Chloromethyl)-2-[(4-methoxyphenoxy)methyl]pyrimidin-4-ol

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